CID 87070679

Description

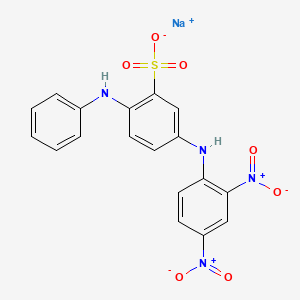

CI Acid Orange 3 is an organic molecular entity.

On the basis of the animal and clinical data included in this report, the CIR Expert Panel concludes that Acid Orange 3 is safe for use in hair dye formulations at concentrations < 0.2%.

Structure

3D Structure of Parent

Properties

CAS No. |

6373-74-6 |

|---|---|

Molecular Formula |

C18H14N4NaO7S |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

sodium 2-anilino-5-(2,4-dinitroanilino)benzenesulfonate |

InChI |

InChI=1S/C18H14N4O7S.Na/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12;/h1-11,19-20H,(H,27,28,29); |

InChI Key |

FNWKGILTAWRJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na] |

Color/Form |

Dark orange-brown microcrystals |

melting_point |

399 to 403 °F (NTP, 1992) |

Other CAS No. |

6373-74-6 |

physical_description |

C.i. acid orange 3 is a brown to dark brown microcrystalline powder. (NTP, 1992) Dark orange-brown solid; [HSDB] |

Pictograms |

Corrosive; Irritant |

Related CAS |

15347-52-1 (Parent) |

solubility |

1 to 10 mg/mL at 77 °F (NTP, 1992) Very soluble in water and ethanol |

Synonyms |

2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt 5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt Acid Fast Yellow AG Acid Fast Yellow E5R C.I. Acid Orange 3 CI acid orange 3 CI acid orange 3 sodium salt sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate |

Origin of Product |

United States |

Historical Development and Academic Trajectories of C.i. Acid Orange 3

Origins of Synthesis and Early Commercialization

C.I. Acid Orange 3, a dinitrodiphenylamine derivative, entered the chemical landscape in the early 20th century. ca.gov Its synthesis was first achieved by Schmidlin in 1911. nih.goviarc.fr Following its discovery, commercial production of the dye began in the 1920s. nih.goviarc.fr The synthesis process involves the condensation of two primary chemical precursors, a method that has been foundational to its manufacture. nih.goviarc.frchemicalbook.com

The commercialization of C.I. Acid Orange 3 occurred within the broader context of a burgeoning synthetic dye industry. The first azo dye, Aniline Yellow, had been produced in 1861, and the diazotization reaction, crucial for creating the azo group, was developed around 1858. wikipedia.orgmdpi.comnih.gov By the time C.I. Acid Orange 3 was introduced, the market for synthetic colorants was well-established, with over 2,000 azo dyes in use. taylorfrancis.com

Initially, C.I. Acid Orange 3 found applications in the textile industry. ca.govnih.gov Its use expanded in the late 1950s when it was incorporated into semi-permanent hair coloring products. nih.goviarc.fr Technical grade versions of the commercial product typically contain approximately 65-67% of the active C.I. Acid Orange 3 compound, with the remainder composed of inorganic salts like sodium chloride and sodium sulfate (B86663). nih.goviarc.fr

Table 1: Synthesis and Commercialization Timeline

| Event | Compound/Process | Year | Key Figure/Development |

|---|---|---|---|

| First Synthesis | C.I. Acid Orange 3 | 1911 | Schmidlin |

| Commercial Production Begins | C.I. Acid Orange 3 | 1920s | Industrial Manufacturing |

| Use in Hair Dyes | C.I. Acid Orange 3 | Late 1950s | Expansion into Cosmetics |

Table 2: Chemical Synthesis Profile

| Product | Synthesis Method | Precursors |

|---|---|---|

| C.I. Acid Orange 3 | Condensation | 1-Chloro-2,4-dinitrobenzene (B32670) |

| 5-Amino-2-anilinobenzenesulfonic acid |

Evolution of Research Foci on C.I. Acid Orange 3

Academic and industrial research on C.I. Acid Orange 3 has evolved significantly since its introduction, reflecting broader trends in chemical analysis, environmental science, and toxicology.

Initial research was likely focused on its properties as a dye. However, as its use became more widespread, particularly in consumer products like hair dyes, scientific inquiry shifted towards its biological and environmental impact. A notable area of investigation has been its toxicological profile. Studies were conducted to evaluate its potential carcinogenicity, with research in the 1980s by the National Toxicology Program (NTP) examining its effects in rats and mice. ca.gov These toxicological studies led to its classification by the International Agency for Research on Cancer (IARC) as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". nih.goviarc.fr Research has also explored its potential for mutagenicity in various strains of Salmonella typhimurium. nih.gov

In recent decades, a major focus of research has been the environmental fate of C.I. Acid Orange 3 and its removal from industrial wastewater. The presence of dyes like Acid Orange 3 in effluents from textile and dyeing industries is a significant environmental concern. asianpubs.org This has spurred extensive research into effective remediation techniques. Key areas of this research include:

Adsorption: Studies have investigated the efficacy of various materials for removing the dye from aqueous solutions. Activated carbon has been shown to achieve high removal efficiency under optimal conditions. asianpubs.org Other research has explored the use of low-cost, natural adsorbents like eggshells, examining variables such as pH, contact time, and adsorbent dosage to maximize dye removal. umsha.ac.irresearchgate.netumsha.ac.ir

Photocatalytic Degradation: Another significant research avenue is the breakdown of the dye molecule using advanced oxidation processes. Numerous studies have focused on photocatalytic degradation, employing catalysts such as Titanium dioxide (TiO₂) and Gadolinium Aluminate (GdAlO₃) nanoparticles under UV or sunlight irradiation to decompose the dye into less harmful substances. worldscientific.cominternationaljournalcorner.commdpi.commdpi.com

The development of sensitive and accurate analytical methods for detecting C.I. Acid Orange 3 has also been a consistent research theme. These methods are crucial for monitoring its presence in consumer products and environmental samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and various electrochemical sensing strategies have been developed and optimized for its detection and quantification. japsonline.commdpi.comaidic.it

Table 3: Major Research Themes for C.I. Acid Orange 3

| Research Area | Focus of Investigation | Key Findings/Methods |

|---|---|---|

| Toxicology | Carcinogenicity and mutagenicity | NTP animal studies conducted; IARC Group 3 classification. ca.govnih.gov |

| Environmental Remediation (Adsorption) | Removal from wastewater using adsorbents | Activated carbon and eggshells studied as effective adsorbents. asianpubs.orgumsha.ac.ir |

| Environmental Remediation (Photocatalysis) | Degradation using light-activated catalysts | TiO₂ and other nanoparticles used to break down the dye. internationaljournalcorner.commdpi.com |

| Analytical Chemistry | Detection and quantification in various media | Development of HPLC and electrochemical sensing methods. japsonline.commdpi.com |

Synthetic Chemistry and Production Methodologies of C.i. Acid Orange 3

Established Synthetic Pathways and Chemical Precursors

The primary and well-documented method for synthesizing C.I. Acid Orange 3 involves the condensation reaction of two key chemical precursors: 1-chloro-2,4-dinitrobenzene (B32670) and 5-amino-2-anilinobenzenesulfonic acid. nih.govchemicalbook.comworlddyevariety.com This reaction is a cornerstone of its production, forming the fundamental molecular structure of the dye. cir-safety.org

The chemical precursors are crucial to the synthesis, and their properties are summarized in the table below.

| Chemical Precursor | CAS Number | Molecular Formula | Key Role in Synthesis |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | Provides the dinitrophenyl group |

| 5-Amino-2-anilinobenzenesulfonic acid | 119-79-9 | C₁₂H₁₂N₂O₃S | Acts as the coupling component |

This table outlines the essential chemical precursors for the synthesis of C.I. Acid Orange 3 and their respective roles.

The condensation reaction joins these two molecules, resulting in the formation of C.I. Acid Orange 3, which is chemically known as 5-((2,4-Dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid, monosodium salt. cir-safety.orgiarc.fr

Industrial Production Techniques for C.I. Acid Orange 3

The industrial-scale production of C.I. Acid Orange 3, like many azo and nitro dyes, involves a series of controlled steps to ensure product quality and yield. fsw.cc While specific proprietary details may vary between manufacturers, the general process follows a logical sequence of chemical reactions and purification steps.

The manufacturing process typically consists of the following key stages:

Diazotization: While C.I. Acid Orange 3 is a nitro dye and not an azo dye, the principles of diazotization are fundamental to the broader class of synthetic dyes and are often a precursor step in the synthesis of the intermediates. fsw.cc In the context of producing the precursors for Acid Orange 3, diazotization of an aromatic amine could be a necessary step to introduce a nitrogen-containing group that is later modified. researchgate.net This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a strong acid and sodium nitrite. fsw.ccslideshare.net

Coupling: The core of the synthesis is the coupling reaction. fsw.ccwikipedia.org In the case of C.I. Acid Orange 3, this is a condensation reaction where the diazonium salt (or a related reactive intermediate) reacts with a coupling component. nih.govchemicalbook.comworlddyevariety.com The reaction conditions, including pH, temperature, and reaction time, are carefully controlled to optimize the yield and purity of the final dye. fsw.cc

Isolation and Filtration: Following the completion of the coupling reaction, the dye product is isolated from the reaction mixture. fsw.cc This is often achieved by adjusting the pH and salt concentration of the solution to precipitate the dye. fsw.cc The solid dye is then separated from the liquid through filtration, resulting in a paste-like substance. fsw.cc

Drying and Grinding: The filtered dye paste, which still contains a significant amount of water, is then dried to remove the moisture. fsw.cc The dried dye is subsequently ground into a fine powder to ensure uniformity and ease of handling for its various applications. fsw.cc

A technical grade product of C.I. Acid Orange 3 may contain approximately 65-67% of the active dye ingredient, with the remainder being composed of substances like sodium chloride and sodium sulfate (B86663). nih.goviarc.fr

Industrial and Technological Applications of C.i. Acid Orange 3

Role in Textile Dyeing Processes

C.I. Acid Orange 3 is extensively used in the textile industry for dyeing protein fibers, such as wool and silk, and synthetic polyamide fibers like nylon. wikipedia.orgcolorfuldyes.commolkem.com As an acid dye, it affixes to these fibers through the formation of an ionic bond between the dye's acidic groups (sulfonic acid, SO₃H) and the protonated amino groups (–NH₂⁺) of the fiber. wikipedia.org This process is typically carried out at a low pH, often using acetic acid or citric acid in the dye bath. wikipedia.org

The dye is known for its good leveling and migration properties, which means it dyes uniformly and can move from areas of high concentration to lower concentration, resulting in an even shade. colorfuldyes.comdixonchew.co.uk This makes it suitable for dyeing materials like dress fabrics and carpet yarns. dixonchew.co.uk While it has good light fastness, its wet fastness is considered moderate. dixonchew.co.uk The uptake of the dye can be controlled by using sodium chloride, which helps in achieving level shades. wikipedia.org When used on blended fabrics, it does not typically stain cellulose (B213188) or acetate (B1210297) fibers. colorfuldyes.com It can be used as a standalone color or as a component in combination with other dyes to create specific shades. worlddyevariety.comcolorfuldyes.com

Table 1: Textile Dyeing Properties of C.I. Acid Orange 3

| Property | Description | Source(s) |

|---|---|---|

| Fiber Compatibility | Wool, Silk, Polyamide (Nylon) | colorfuldyes.commolkem.com |

| Dyeing Mechanism | Forms ionic bonds between the dye's anionic groups and the fiber's cationic sites in an acid bath. | wikipedia.org |

| Key Characteristics | Good leveling and migration properties. | colorfuldyes.com |

| Performance | Good light fastness, moderate wet fastness. | dixonchew.co.uk |

| Application Notes | Can be used alone or as a component for color matching. Dischargeability is poor. | worlddyevariety.comcolorfuldyes.com |

Diverse Industrial Uses Beyond Coloration

Beyond its primary role in textile dyeing, C.I. Acid Orange 3 has several other industrial and technological applications.

Leather and Paper Industries: The dye is utilized in the leather industry for shading and coloring products such as shoes, bags, and furniture. worlddyevariety.comjustdial.com Similarly, it is used in the paper industry to color paper products, including tissues and packaging materials, providing a bright orange shade. justdial.comindiamart.com

Biological and Analytical Applications: In laboratory settings, C.I. Acid Orange 3 serves purposes beyond simple coloration. It has been used as a biological stain for viewing tissue structures under a microscope. thebrainyinsights.com Its properties make it suitable for analytical techniques. For instance, it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), a method that can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetics research. sielc.com The compound also functions as a fluorescent dye and is used in chemical stain analysis. medchemexpress.com Research has utilized it as a model compound in studies focused on developing methods for removing azo dyes from wastewater, evaluating the effectiveness of treatments like adsorption and photocatalysis. smolecule.com

Table 2: Industrial Applications of C.I. Acid Orange 3 Beyond Textiles

| Industry / Field | Specific Application | Description | Source(s) |

|---|---|---|---|

| Leather | Dyeing / Shading | Used to color various leather goods, including fashion accessories and furniture. | worlddyevariety.comjustdial.com |

| Paper | Coloring Agent | Imparts a bright orange color to paper products like tissues and packaging. | justdial.comindiamart.com |

| Biological Research | Biological Stain | Used for staining tissues for microscopic examination. | thebrainyinsights.com |

| Analytical Chemistry | HPLC Analysis | Serves as an analyte in reverse-phase HPLC methods. | sielc.com |

| Environmental Science | Model Compound | Used in research to develop and test azo dye removal processes from wastewater. | smolecule.com |

Environmental Chemistry and Remediation Strategies for C.i. Acid Orange 3

Environmental Occurrence and Distribution in Aquatic Systems

The primary route for C.I. Acid Orange 3 to enter the environment is through the discharge of untreated or inadequately treated wastewater from industries that manufacture or use the dye. Textile dyeing processes, for instance, are known to release significant quantities of dyes into their effluents. mdpi.com While specific quantitative data on the concentration of C.I. Acid Orange 3 in various natural aquatic environments like rivers and lakes is not extensively documented in the reviewed literature, its use in industrial settings strongly suggests its presence in industrial wastewater streams.

The complex and stable chemical structure of C.I. Acid Orange 3 makes it resistant to degradation by conventional wastewater treatment methods. One study noted that no significant decolorization or removal of dissolved organic carbon was observed when the dye was subjected to activated wastewater sludge under aerobic conditions for 30 days. asianpubs.org This persistence indicates that if released, the dye can be transported over distances in aquatic systems, leading to the contamination of surface and potentially ground waters. The colored nature of the dye can also inhibit sunlight penetration in water bodies, affecting aquatic photosynthesis.

Adsorption-Based Removal Mechanisms of C.I. Acid Orange 3

Adsorption has emerged as a promising and effective technology for the removal of dyes like C.I. Acid Orange 3 from aqueous solutions. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as operational parameters such as pH, temperature, contact time, and initial dye concentration.

A variety of materials have been investigated for their potential to adsorb C.I. Acid Orange 3 and similar dyes, broadly categorized into carbonaceous adsorbents, clay-based materials, and biosorbents from agricultural waste.

Activated carbon is a widely used adsorbent due to its high surface area, porous structure, and the presence of various functional groups on its surface. Studies have demonstrated the effectiveness of activated carbon in removing C.I. Acid Orange 3 from aqueous solutions.

Research has shown that the adsorption of C.I. Acid Orange 3 onto activated carbon is highly dependent on pH, with optimal removal occurring under acidic conditions (pH = 0.5). At an initial dye concentration of 100 mg L⁻¹, a temperature of 35°C, and an activated carbon dosage of 500 mg L⁻¹, a removal efficiency of 98% was achieved within one hour. The efficiency of dye removal increases with an increase in the adsorbent dosage; however, the amount of dye adsorbed per unit mass of the adsorbent decreases as the dosage increases due to the unsaturation of adsorption sites. Conversely, for a fixed adsorbent dose, an increase in the initial dye concentration leads to a decrease in removal efficiency. The adsorption process was also found to be enhanced at higher temperatures, suggesting an endothermic nature.

Table 1: Influence of Process Variables on C.I. Acid Orange 3 Adsorption by Activated Carbon

| Parameter | Condition | Result |

|---|---|---|

| pH | Optimal at 0.5 | Maximizes removal efficiency |

| Adsorbent Dosage | 500 mg L⁻¹ to 2500 mg L⁻¹ | Removal increased from 44.0% to 99.4% |

| Initial Dye Concentration | 50 mg L⁻¹ to 250 mg L⁻¹ | Removal decreased from 99.0% to 34.0% |

| Temperature | 20°C to 35°C | Removal efficiency increases with temperature |

Clay minerals such as bentonite, kaolin, and montmorillonite are attractive adsorbents due to their low cost, natural abundance, and ion-exchange capabilities. While specific studies on C.I. Acid Orange 3 are limited, research on analogous anionic acid orange dyes provides significant insight into the potential of these materials.

Natural clays often have a negatively charged surface, which can be modified to enhance the adsorption of anionic dyes. Acid activation or modification with surfactants can alter the surface properties of clays, making them more effective. For instance, studies on the removal of Acid Orange 33 showed that bentonite modified with the cationic surfactant cetyltrimethylammonium bromide (CTAB) had a significantly higher adsorption capacity than unmodified Na-bentonite. asianpubs.org The maximum adsorption was observed at a pH of 2.

Similarly, research on the adsorption of Methyl Orange onto acid-activated bentonite demonstrated a substantial increase in adsorption capacity compared to the raw material, attributed to electrostatic attraction between the modified clay surface and the dye molecules. nih.gov Formulated materials, such as composites of clay with polymers like chitosan (B1678972) or poly(4-vinylpyridine), have also been shown to enhance the removal of brilliant orange dyes, with adsorption capacities reaching up to 222 mg g⁻¹.

Table 2: Research Findings on Clay-Based Adsorbents for Similar Acid Orange Dyes

| Adsorbent | Target Dye | Key Findings |

|---|---|---|

| CTAB-Modified Bentonite | Acid Orange 33 | Adsorption capacity higher than Na-bentonite; optimal pH of 2. asianpubs.org |

| Acid-Activated Bentonite | Methyl Orange | Significantly increased adsorption capacity due to electrostatic attraction. nih.gov |

| Poly(4-vinylpyridine)/Treated Clay Composite | Brilliant Orange | Adsorption capacity of 222 mg g⁻¹ at pH 4.11 and 295 K. |

| Kaolin and Formulated Clay-Lime | C.I. Acid Orange 52 | Formulated materials showed higher uptake (up to 7.87 mg g⁻¹) than natural clays. scirp.org |

The use of low-cost, readily available agricultural waste as biosorbents presents an economical and environmentally friendly approach to dye removal. Eggshells, primarily composed of calcium carbonate, have been investigated as a potential sorbent for C.I. Acid Orange 3.

A study using eggshell powder to remove C.I. Acid Orange 3 from synthetic wastewater demonstrated its effectiveness. The removal efficiency was found to increase with an increasing adsorbent dose and decreasing particle size of the eggshell powder. For an initial dye concentration of 25 mg/L, increasing the adsorbent dose from 2 to 5 g/100 mL resulted in an increase in adsorption efficiency from 36.6% to 55.36%. The adsorption process was relatively rapid, with the maximum adsorption occurring within the first 90 minutes. The pH of the solution also played a crucial role, with efficiency increasing from 78% to 82% as the pH was raised from 5 to 9, making it suitable for typically alkaline textile wastewater.

Table 3: Effect of Parameters on C.I. Acid Orange 3 Removal by Eggshell

| Parameter | Condition | Removal Efficiency |

|---|---|---|

| Adsorbent Dose | 2 g/100 mL | 36.6% |

| 5 g/100 mL | 55.36% | |

| Contact Time | 90 minutes | Maximum adsorption reached |

| pH | 5 | 78% |

| 9 | 82% | |

| Initial Concentration | 25 mg/L | 78.24% |

| 200 mg/L | 70% |

To understand the mechanism of adsorption, kinetic and equilibrium models are applied to experimental data. Adsorption kinetics describe the rate of adsorbate uptake, while equilibrium isotherms describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium.

For the adsorption of C.I. Acid Orange 3 onto activated carbon , the kinetic data were well-fitted by the pseudo-second-order kinetic model . This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. The equilibrium data for this system were best described by the Langmuir isotherm model , which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

In the case of eggshell as the adsorbent for C.I. Acid Orange 3, the adsorption characteristics were found to fit the Freundlich isotherm model (R² > 0.989). The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

Studies on similar acid orange dyes with clay-based adsorbents have also frequently reported the pseudo-second-order model as the best fit for kinetic data, indicating chemisorption as a likely mechanism. scirp.orgicm.edu.pl Both Langmuir and Freundlich isotherms have been successfully applied to describe the equilibrium data, depending on the specific clay and dye system, reflecting the complexity of the adsorption process on these materials. scirp.orgicm.edu.pl

Table 4: Adsorption Models for C.I. Acid Orange 3 and Analogous Dyes on Various Adsorbents

| Adsorbent | Dye | Best Fit Kinetic Model | Best Fit Isotherm Model |

|---|---|---|---|

| Activated Carbon | C.I. Acid Orange 3 | Pseudo-second-order | Langmuir |

| Eggshell | C.I. Acid Orange 3 | Not specified | Freundlich |

| Kaolin, Montmorillonite, Formulated Clays | C.I. Acid Orange 52 | Pseudo-second-order | Langmuir and Freundlich scirp.org |

| Bentonite | Methyl Orange | Pseudo-second-order | Langmuir and Freundlich icm.edu.pl |

Thermodynamic Considerations in C.I. Acid Orange 3 Adsorption

The feasibility and spontaneity of the adsorption process for dyes like C.I. Acid Orange 3 are determined by key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the nature of the adsorption reaction.

The Gibbs free energy change indicates the spontaneity of the process. A negative ΔG° value signifies a spontaneous adsorption process. mdpi.commdpi.com For the adsorption of acidic dyes, ΔG° values are often found to be negative across various temperatures, confirming the feasibility of the adsorption. The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). A positive ΔH° suggests that higher temperatures favor the adsorption process, indicating an endothermic reaction. mdpi.com Conversely, a negative ΔH° points to an exothermic process where adsorption is more favorable at lower temperatures. mdpi.com The entropy change (ΔS°) describes the randomness at the solid-liquid interface. A positive ΔS° value suggests an increase in randomness at the interface during adsorption, which can be due to structural changes in the adsorbent-adsorbate complex. mdpi.com

Studies on the adsorption of similar acid orange dyes onto various adsorbents have shown that the process is often spontaneous and endothermic. For instance, the adsorption of Acid Orange 7 on iron nanoparticles showed Gibbs free energy changes from -0.72 to -3.8 kJ/mol and a positive enthalpy change (16.1 to 19.3 kJ/mol), indicating a spontaneous and endothermic process. researchgate.net

Table 1: Thermodynamic Parameters for Acid Dye Adsorption

| Adsorbent/Dye System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Adsorption Nature |

|---|---|---|---|---|

| Iron Nanoparticles / Acid Orange 7 | -0.72 to -3.8 | 16.1 to 19.3 | 56.4 to 70.1 | Spontaneous, Endothermic |

| Nanoporous Carbon / Methyl Orange | Negative | 13.593 | 52 | Spontaneous, Endothermic |

| Magnetic Chitosan / Methyl Orange | Negative | Positive | Positive | Spontaneous, Endothermic |

Note: Data is compiled from studies on similar azo dyes to illustrate common thermodynamic behaviors.

Surface Chemistry and Interaction Mechanisms in Adsorption

The removal of C.I. Acid Orange 3 from aqueous solutions via adsorption is governed by the surface chemistry of the adsorbent and the interaction mechanisms between the dye molecule and the adsorbent's active sites. The process can be broadly categorized as physisorption or chemisorption.

Physisorption is characterized by weak intermolecular forces, such as van der Waals forces and electrostatic interactions, with adsorption energies typically in the range of 5–40 kJ/mol. researchgate.net This type of interaction is often reversible. For anionic dyes like Acid Orange 3, electrostatic attraction is a significant mechanism, especially on adsorbents with positively charged surfaces at low pH values. nih.gov

Chemisorption involves the formation of chemical bonds between the dye molecules and the adsorbent surface, resulting in higher activation energies (40–800 kJ/mol) and is generally irreversible. researchgate.net

For C.I. Acid Orange 3 and similar dyes, the primary interaction mechanisms often include:

Electrostatic Interactions : The sulfonate group (-SO₃⁻) in the Acid Orange 3 molecule is negatively charged in solution. Adsorbents with positively charged surfaces (often under acidic conditions) can effectively bind the dye through strong electrostatic attraction. researchgate.net

π-π Interactions : The aromatic rings present in the structure of C.I. Acid Orange 3 can interact with the π-electron systems on the surface of certain adsorbents, such as activated carbon. researchgate.net

The dominant mechanism depends on factors like the solution pH, the point of zero charge of the adsorbent, and the chemical nature of both the dye and the adsorbent. For example, the adsorption of Acid Orange 3 on activated carbon is highly effective at a very low pH (0.5), where the carbon surface is likely protonated, favoring electrostatic attraction. asianpubs.org

Advanced Oxidation Processes (AOPs) for C.I. Acid Orange 3 Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (·OH). mdpi.com These processes are considered highly effective for degrading recalcitrant compounds like C.I. Acid Orange 3.

Electrochemical Degradation of C.I. Acid Orange 3

Electrochemical degradation is a prominent AOP that utilizes an electric current to break down pollutants. This method can achieve high efficiency in mineralizing organic dyes into simpler, less harmful substances like CO₂, water, and inorganic ions. researchgate.net The degradation can occur through two primary pathways: direct anodic oxidation and indirect oxidation.

In direct anodic oxidation, the C.I. Acid Orange 3 molecule is adsorbed onto the anode surface and destroyed by direct electron transfer to the electrode. acs.org This process is highly dependent on the anode material. With high-oxidation-power anodes, such as Boron-Doped Diamond (BDD), the primary mechanism involves the generation of weakly adsorbed hydroxyl radicals (·OH) on the anode surface from the discharge of water. researchgate.net

The reaction is as follows: Anode (M) + H₂O → M(·OH) + H⁺ + e⁻

These powerful M(·OH) radicals are non-selective and react rapidly with organic molecules like Acid Orange 3 that are adsorbed on or near the anode surface, leading to their complete mineralization. researchgate.net BDD electrodes are particularly effective for this process due to their inert surface, wide potential window, and high efficiency in generating ·OH radicals. researchgate.netresearchgate.net

Indirect oxidation occurs in the bulk solution via strong oxidizing agents that are electrochemically generated at the anode. electrochemsci.org This mechanism is often more efficient, especially in industrial wastewater which typically contains inorganic ions like chlorides (Cl⁻) and sulfates (SO₄²⁻).

In the presence of chloride ions, "active chlorine" species (Cl₂, HClO, ClO⁻) are generated at the anode surface. electrochemsci.org These species are powerful oxidants that can effectively degrade the dye molecules throughout the solution. electrochemsci.org The specific form of active chlorine is highly dependent on the solution's pH. electrochemsci.org

Other electrogenerated species that can participate in indirect oxidation include:

Peroxodisulfates (S₂O₈²⁻)

Hydrogen peroxide (H₂O₂)

Ozone (O₃)

This pathway is particularly advantageous when using "active" anodes like Dimensionally Stable Anodes (DSA), such as Ti/RuO₂-Pt, which are more efficient at oxidizing chloride ions than generating hydroxyl radicals. electrochemsci.org

The efficiency of the electrochemical degradation of C.I. Acid Orange 3 is significantly influenced by the choice of electrode material and various operating parameters.

Electrode Materials : Anodes are categorized as "active" (e.g., DSA, Pt) or "non-active" (e.g., BDD, PbO₂). "Non-active" anodes like BDD are generally more effective for complete mineralization via surface-generated hydroxyl radicals (direct oxidation). researchgate.net "Active" anodes like Ti/RuO₂-Pt are highly effective for indirect oxidation in the presence of chlorides. electrochemsci.org

Current Density : Increasing the current density generally increases the rate of degradation by accelerating the generation of oxidizing species. However, excessively high densities can lead to reduced current efficiency due to competing side reactions, such as the oxygen evolution reaction, and increased energy consumption. researchgate.netelectrochemsci.org

pH : The pH of the solution affects both the dye's structure and the nature of the oxidizing species. For indirect oxidation involving active chlorine, the pH is critical; weakly acidic to neutral conditions are often optimal. electrochemsci.org

Initial Dye Concentration : Higher initial concentrations of the dye may require longer treatment times or higher current densities to achieve complete degradation. At a fixed current, the removal efficiency often decreases as the initial dye concentration increases. asianpubs.orgresearchgate.net

Supporting Electrolyte : The type and concentration of the supporting electrolyte are crucial, especially for indirect oxidation. The presence of NaCl, for instance, facilitates the generation of active chlorine, significantly enhancing the degradation rate. electrochemsci.org

Table 2: Influence of Parameters on Electrochemical Degradation

| Parameter | Effect on Degradation Efficiency | Rationale |

|---|---|---|

| Anode Material | High (BDD > PbO₂ > DSA for mineralization) | Determines the primary oxidation pathway (direct vs. indirect) and efficiency of ·OH generation. researchgate.netresearchgate.net |

| Current Density | Increases up to an optimal point | Higher current enhances oxidant generation but can reduce efficiency and increase costs beyond a certain level. electrochemsci.org |

| Solution pH | Significant | Affects the form of electrogenerated oxidants (e.g., HClO/ClO⁻) and the surface charge of the electrode. electrochemsci.org |

| Electrolyte | High (e.g., NaCl enhances rate) | Provides conductivity and can be a source for powerful secondary oxidants like active chlorine. electrochemsci.org |

Photocatalytic Degradation Systems for C.I. Acid Orange 3 (General dye degradation context)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to generate highly reactive hydroxyl radicals (•OH) upon exposure to light. These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants, including azo dyes like C.I. Acid Orange 3. The general mechanism involves the excitation of the photocatalyst by light energy, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), which subsequently attack and break down the dye molecule.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and dosage of the photocatalyst, the pH of the solution, the initial dye concentration, and the light intensity. For instance, in the photocatalytic degradation of similar orange dyes, parameters such as pH and catalyst dose have been shown to have a significant effect on the removal efficiency. One study on methyl orange found optimal degradation at a pH of 4 and a catalyst dose of 3 g/L. mdpi.com The process generally follows pseudo-first-order kinetics. nih.gov The degradation pathway often involves the cleavage of the azo bond, followed by the further oxidation of the resulting aromatic intermediates.

Table 1: Research Findings on Photocatalytic Degradation of Orange Dyes

| Parameter | Optimal Condition | Dye Removal Efficiency (%) | Reference |

|---|---|---|---|

| pH | 4 | 49.80 | mdpi.com |

| Catalyst Dose | 3 g/L | 49.80 | mdpi.com |

| Irradiation Time | 148.34 min | 49.80 | mdpi.com |

| Temperature | 44.12 °C | 49.80 | mdpi.com |

Fenton and Fenton-like Processes for C.I. Acid Orange 3 Mineralization

Fenton and Fenton-like processes are another category of advanced oxidation processes that rely on the generation of hydroxyl radicals. The classical Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. Fenton-like reactions may use other transition metals or different forms of iron. These processes are effective in mineralizing a variety of organic pollutants, including azo dyes.

The degradation of azo dyes by Fenton's reagent typically involves the oxidative cleavage of the chromophoric azo linkage, leading to decolorization, followed by the subsequent degradation of the aromatic intermediates. The efficiency of the Fenton process is highly dependent on the concentrations of Fe²⁺ and H₂O₂, the initial pH, and the reaction temperature. For the degradation of C.I. Acid Orange 51, an optimum Fe²⁺:H₂O₂ molar ratio of 1:5 was identified. researchgate.net The process is generally rapid, with significant decolorization occurring within minutes. researchgate.net Research on Orange G, a similar azo dye, demonstrated that an optimal molar ratio of H₂O₂ to Fe³⁺ was 13.8, leading to complete degradation in 4 minutes and 93.41% total organic carbon (TOC) removal in 180 minutes. nih.gov

Table 2: Research Findings on Fenton and Fenton-like Processes for Orange Dyes

| Dye | Process | Optimal Conditions | Decolorization/Degradation Efficiency | Reference |

|---|---|---|---|---|

| C.I. Acid Orange 51 | Fenton | Fe²⁺:H₂O₂ = 1:5, pH 3, 10 min | Significant COD and DOC removal | researchgate.net |

| Orange G | Photo-Fenton | [H₂O₂]/[Fe³⁺] = 13.8 | 100% degradation in 4 min, 93.41% TOC removal in 180 min | nih.gov |

| Methyl Orange | Fenton-like (Pyrite-activated H₂O₂) | [MO] = 0.1 mM, [FeS₂] = 2.0 g/L, [H₂O₂] = 22 mM | 96.4% removal in 120 min, >50% TOC removal | scispace.com |

Peroxydisulfate Activation for C.I. Acid Orange 3 Oxidation

Peroxydisulfate (PDS) activation is an emerging advanced oxidation process that generates sulfate (B86663) radicals (SO₄•⁻), which are strong oxidizing agents with a high redox potential. PDS can be activated by various methods, including heat, UV radiation, and transition metals. The resulting sulfate radicals can effectively degrade a broad spectrum of organic contaminants.

The degradation of similar dyes, such as Acid Orange 7 (AO7), has been successfully achieved using peroxymonosulfate (PMS), a related persulfate, activated by natural iron ore with the assistance of hydroxylamine. mdpi.com This system demonstrated a 93.1% removal of AO7 within 30 minutes under optimal conditions. rsc.org Another study on AO7 degradation utilized a CoFe₂O₄/Fe₂O₃ nanocomposite to activate PMS, highlighting the role of transition metal oxides as efficient catalysts. researchgate.net The degradation of Acid Orange II was also achieved through PMS activation by magnetic Fe₃O₄@C/Co nanocomposites, with complete decolorization occurring in 20 minutes under near-neutral pH conditions. researchgate.net These studies suggest that PDS activation would be a viable method for the oxidation of C.I. Acid Orange 3.

Table 3: Research Findings on Peroxydisulfate Activation for Orange Dyes

| Dye | Activation System | Optimal Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Acid Orange 7 | Natural iron ore/Hydroxylamine/PMS | Ore = 0.4 g/L, PMS = 2 mM, HA = 0.05 mM, pH = 7 | 93.1% in 30 min | mdpi.comrsc.org |

| Acid Orange 7 | CoFe₂O₄/Fe₂O₃/PMS | - | High efficiency | researchgate.net |

| Acid Orange II | Fe₃O₄@C/Co/PMS | pH 6.4-8.5 | Complete decolorization in 20 min | researchgate.net |

Bioremediation and Biodegradation of C.I. Acid Orange 3

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for the treatment of dye-containing wastewater. This approach utilizes the metabolic capabilities of microorganisms to break down and detoxify pollutants.

Microbial Degradation Mechanisms by Bacterial Consortia

Bacterial consortia, which are mixed communities of different bacterial species, often exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions. nih.gov The degradation of azo dyes by bacterial consortia typically begins with the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, leading to the formation of aromatic amines. These amines can then be further mineralized under aerobic conditions.

A study on the bioremediation of C.I. Acid Orange 3 reported the use of a bacterial consortium, SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea. nih.gov This consortium was capable of decolorizing 30 mg/L of the dye within 23 hours under static laboratory conditions. nih.gov The degradation was confirmed by a significant reduction in biological oxygen demand (BOD₅) by 96%, chemical oxygen demand (COD) by 79%, and total organic carbon (TOC) by 54%. nih.gov The mineralization of the dye was further verified by Fourier transform-infrared spectroscopy (FT-IR) and gas chromatography-mass spectroscopy (GC-MS) analysis. nih.gov

Enzymatic Biotransformation of C.I. Acid Orange 3

Enzymatic biotransformation involves the use of specific enzymes to catalyze the degradation of pollutants. For azo dyes, enzymes such as laccases and peroxidases are of particular interest. These enzymes can oxidize a wide range of phenolic and non-phenolic compounds, including the aromatic structures found in dyes.

Laccases, which are copper-containing oxidases, can decolorize azo dyes by catalyzing the oxidation of the dye molecules. The degradation of an acid orange azo dye by laccase from Aspergillus oryzae achieved an 88.32% decolorization rate under optimal conditions. nih.gov Peroxidases, on the other hand, utilize hydrogen peroxide to oxidize substrates. The degradation of Disperse Yellow 3, a dye with a similar azo structure, by lignin peroxidase and manganese peroxidase has been shown to yield smaller aromatic compounds. nih.gov The mechanism involves the oxidation of the phenolic ring of the dye, leading to the cleavage of the azo bond. nih.gov

Optimization of Environmental Parameters for Biodegradation

The efficiency of microbial degradation of azo dyes is significantly influenced by environmental parameters such as pH, temperature, initial dye concentration, and the presence of co-substrates. Optimizing these parameters is crucial for achieving high degradation rates.

For the bacterial consortium SPB92 degrading C.I. Acid Orange 3, the optimal conditions for color removal were found to be a pH of 7.5 and a temperature of 32°C. nih.gov The study also investigated the effect of the initial dye concentration, noting that complete decolorization was observed at 30 mg/L, while higher concentrations exhibited toxicity to the bacterial cells. nih.gov The presence of yeast extract as a co-substrate was also found to be beneficial, with 1 g/L of yeast extract leading to total decolorization within 23 hours. nih.gov Similarly, a study on the biodegradation of an azo orange dye by actinomycetes found the optimal temperature to be 37°C.

Table 4: Optimal Environmental Parameters for the Biodegradation of C.I. Acid Orange 3 by Bacterial Consortium SPB92

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 7.5 | nih.gov |

| Temperature | 32°C | nih.gov |

| Initial Dye Concentration | 30 mg/L | nih.gov |

| Yeast Extract Concentration | 1 g/L | nih.gov |

Integration of Remediation Technologies for C.I. Acid Orange 3 Treatment

The primary goal of integrating technologies is often to use a potent but potentially expensive initial process, like an Advanced Oxidation Process (AOP), to break down the complex and chromophoric structure of the dye molecule. This initial step transforms the parent dye into simpler, less colored, and more biodegradable intermediates. A subsequent, more cost-effective biological treatment stage can then be used to mineralize these simpler organic compounds into carbon dioxide, water, and inorganic ions. nih.gov This sequential approach can be more efficient and economical than relying on a single AOP for complete mineralization. sciepub.com

Detailed Research Findings on Integrated Systems

Several studies have demonstrated the enhanced efficacy of combined technologies for the degradation of C.I. Acid Orange 3 and its close structural analog, C.I. Acid Orange 7.

Combination of Advanced Oxidation Processes (AOPs):

Sonolysis and Fenton-like Oxidation: An integrated system using ultrasound irradiation combined with a Fenton-like process (fly ash and H₂O₂) has proven effective for degrading C.I. Acid Orange 3. This combination yielded significantly better results than either sonolysis or the Fenton-like oxidation process used individually. Under optimal conditions, a removal efficiency of 96% was achieved. The ultrasonic waves enhance the process by creating localized hot spots through acoustic cavitation, which accelerates the production of highly reactive hydroxyl radicals. scispace.com

Heterogeneous Fenton and Ultrasonic Irradiation: The degradation of C.I. Acid Orange 7 was successfully carried out using a heterogeneous sono-Fenton process. This system combines ultrasonic irradiation with a mesoporous alumina-supported nanosized Fe₂O₃ catalyst and H₂O₂. The study identified optimal operating conditions for efficient dye degradation, highlighting the synergistic effect of ultrasound in enhancing the catalytic process. researchgate.net

Catalytic Ozonation: The introduction of a CaFe₂O₄ nanocatalyst into an ozonation process significantly enhanced the degradation of Acid Orange II. This heterogeneous catalytic ozonation system demonstrated higher efficiency in both color and Total Organic Carbon (TOC) removal compared to ozonation alone, particularly under alkaline conditions. The catalyst provides a high surface area with more active sites, promoting the decomposition of the dye by ozone. rsc.org

Sequential Chemical and Biological Treatment:

The following tables summarize the operational parameters and efficiencies of various integrated remediation systems investigated for the treatment of C.I. Acid Orange 3 and related dyes.

Table 1: Performance of Integrated Advanced Oxidation Processes for Azo Dye Degradation

| Integrated System | Target Dye | Initial Conc. (mg/L) | Key Parameters | Time (min) | Degradation Efficiency (%) | Source |

|---|---|---|---|---|---|---|

| Ultrasound + Fly Ash/H₂O₂ | C.I. Acid Orange 3 | 100 | pH: 3, H₂O₂: 5.4 mM, Fly Ash: 2.5 g/L, US Frequency: 25 kHz | 160 | 96% | scispace.com |

| Heterogeneous Fenton + Ultrasound | C.I. Acid Orange 7 | Not Specified | pH: 3, H₂O₂: 4 mmol L⁻¹, Catalyst: 0.3 g L⁻¹, US Power: 80 W | Not Specified | High (kinetic model followed) | researchgate.net |

Source: nih.gov

These findings collectively underscore the superiority of integrated remediation strategies. By combining the strengths of different physical, chemical, and biological processes, it is possible to achieve higher degradation efficiencies, reduce treatment times, and move closer to the goal of complete mineralization of persistent pollutants like C.I. Acid Orange 3. mdpi.com

Analytical Methodologies for C.i. Acid Orange 3 Characterization and Monitoring

Spectroscopic Analysis of C.I. Acid Orange 3

Spectroscopic methods are fundamental in the study of C.I. Acid Orange 3, offering non-destructive and rapid analysis.

UV-Visible spectroscopy is a primary tool for tracking the decolorization of C.I. Acid Orange 3 in aqueous solutions. frontiersin.org This technique relies on measuring the absorbance of light at specific wavelengths by the dye molecule. The concentration of the dye is directly proportional to its absorbance, a principle described by the Beer-Lambert law.

In decolorization studies, the degradation of C.I. Acid Orange 3 is monitored by observing the decrease in the intensity of its characteristic absorption peak. For instance, C.I. Acid Orange 3 exhibits a maximum absorbance (λmax) in the visible region, which is attributed to its chromophoric azo group (-N=N-). acs.org During electrochemical or microbial degradation processes, the breakdown of this azo bond leads to a reduction in the peak's intensity, indicating the extent of decolorization. frontiersin.orgresearchgate.net

Some studies have reported a λmax for C.I. Acid Orange 3 around 486 nm. frontiersin.org During degradation, this peak diminishes, signifying the breakdown of the dye's chromophore. frontiersin.org In some electrochemical treatments, a decrease in the absorption peak at 374 nm has been observed, with the concurrent appearance of a new absorption maximum at 460 nm, which is then used to follow the decolorization reaction. researchgate.net

Table 1: UV-Vis Spectroscopy Data for C.I. Acid Orange 3 Decolorization

| Parameter | Value/Observation | Reference |

| Maximum Absorbance (λmax) | ~486 nm | frontiersin.org |

| Observed λmax in some studies | 374 nm | researchgate.net |

| New peak during electrolysis | 460 nm | researchgate.net |

| Indication of Decolorization | Decrease in absorbance at λmax | frontiersin.orgresearchgate.net |

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for observing changes in its chemical structure during degradation. nih.govscienceworldjournal.org By analyzing the infrared spectrum of C.I. Acid Orange 3 before and after treatment, researchers can confirm the breakdown of specific bonds and the formation of new ones. frontiersin.org

The FT-IR spectrum of the original C.I. Acid Orange 3 shows characteristic peaks corresponding to its various functional groups. For example, peaks in the region of 1400-1500 cm⁻¹ are typically associated with the N=N stretching of the azo group. acs.org The presence of sulfonate groups (SO₃) is indicated by stretching vibrations, often seen around 1040 cm⁻¹. Aromatic ring structures also produce distinct peaks.

During degradation, the disappearance or reduction in the intensity of the azo bond peak is a clear indicator of the dye's breakdown. acs.org Concurrently, the appearance of new peaks, such as those for -NH stretching of amine groups (around 3400 cm⁻¹) and -NH bending vibrations, can confirm the formation of aromatic amines as degradation products. researchgate.net This information is vital for elucidating the degradation pathway.

Table 2: Key FT-IR Spectral Bands for C.I. Acid Orange 3 and its Degradation Products

| Functional Group | Wavenumber Range (cm⁻¹) | Significance | Reference |

| Azo Group (-N=N-) | 1400 - 1500 | Disappears or decreases upon degradation | acs.org |

| Sulfonate Group (-SO₃) | ~1040 | Characteristic of the dye molecule | |

| Amine Group (-NH stretching) | ~3400 | Appears upon degradation, indicating formation of amines | researchgate.net |

Chromatographic Techniques for C.I. Acid Orange 3 and its Degradation Products

Chromatographic methods are essential for separating, identifying, and quantifying C.I. Acid Orange 3 and its complex mixture of degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of C.I. Acid Orange 3. innovareacademics.in It offers high resolution and sensitivity for separating the parent dye from its intermediates. A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com

For the analysis of C.I. Acid Orange 3, a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid is often employed. sielc.com The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. Different degradation products will have different retention times, allowing for their separation and individual analysis. najah.edu HPLC coupled with a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for identifying compounds based on their spectral characteristics. fda.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for identifying the volatile and semi-volatile organic compounds formed during the degradation of C.I. Acid Orange 3. frontiersin.org In this technique, the sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

This method is particularly useful for identifying the smaller molecules, or metabolites, that result from the cleavage of the larger dye molecule. acs.org To make non-volatile degradation products suitable for GC-MS analysis, a derivatization step is often required to convert them into more volatile forms. chemrxiv.org The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the breakdown products. frontiersin.org

Electrochemical Sensing Strategies for C.I. Acid Orange 3 Detection

Electrochemical sensors offer a promising alternative for the rapid, sensitive, and selective detection of C.I. Acid Orange 3. mdpi.comnih.gov These methods are based on the electrochemical properties of the dye, specifically its oxidation or reduction at an electrode surface. researchgate.net

The development of these sensors often involves modifying the electrode surface to enhance its interaction with the dye molecule and improve the analytical signal. mdpi.com Various materials, including nanomaterials like carbon nanotubes and metal nanoparticles, have been used to create chemically modified electrodes with increased sensitivity and selectivity. nih.govresearchgate.net Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the current response, which is proportional to the concentration of the dye. mdpi.com These sensing strategies hold potential for in-situ and real-time monitoring of C.I. Acid Orange 3 in environmental samples. mdpi.com For instance, a sensor using a tridodecylamine-modified gold electrode has been developed for detecting acid orange 10, a related dye, in industrial wastewater. researchgate.net

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis in Degradation Studies

The evaluation of degradation efficiency for C.I. Acid Orange 3 and similar azo dyes extends beyond simple color removal. While decolorization indicates the breakdown of the dye's chromophore, it does not guarantee the complete mineralization of the complex organic molecule into benign substances. Intermediate aromatic compounds, which can be more toxic than the parent dye, may be formed during treatment. Therefore, comprehensive analytical methods are required to assess the extent of mineralization. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two critical parameters used for this purpose. nih.govtrumpler.de

TOC analysis measures the total amount of carbon bound in organic compounds within a water sample. elgalabwater.comysi.com It is a direct measure of the organic content and its reduction is a strong indicator of mineralization to carbon dioxide. nih.gov The process typically involves oxidizing the organic carbon to CO2, which is then detected and quantified, often using a non-dispersive infrared (NDIR) detector. ysi.comwikipedia.org

COD is a measure of the oxygen equivalent required to chemically oxidize the organic compounds in water. trumpler.de It provides an estimate of the total quantity of oxidizable pollutants. trumpler.de A decrease in COD signifies a reduction in the concentration of organic pollutants, whether they are the original dye molecules or intermediate byproducts. bioline.org.br The ultimate goal of effective degradation processes is the significant reduction of both TOC and COD, indicating the conversion of the organic dye into inorganic products like CO2, H2O, and mineral ions. nih.gov

Research Findings in Degradation Studies

Various advanced oxidation processes (AOPs) and biological methods have been investigated for the degradation of C.I. Acid Orange 3 and structurally related azo dyes. The effectiveness of these treatments is frequently quantified by monitoring the reduction in TOC and COD.

Electrochemical Oxidation: This technique utilizes electrodes to generate powerful oxidizing agents, such as hydroxyl radicals, to break down dye molecules.

In a study using a Fe-doped PbO2 electrode for the degradation of Acid Orange 7, a 49.88% removal of COD and a 44.94% removal of TOC were achieved after 60 minutes of electrolysis under optimal conditions. nih.gov

The electrochemical treatment of Acid Orange 10 with a graphite (B72142) anode and stainless steel cathode resulted in an 85% reduction in COD and a 56% reduction in TOC. tandfonline.com

Using a Ti/SnO2-Sb anode, the degradation of Acid Orange 10 led to 61.3% COD and 43.9% TOC removal after 50 minutes of treatment. mui.ac.ir

When treating the metabolites of Acid Orange 7 from an anaerobic reactor with a boron-doped diamond electrode, COD removal ranged from 45% to 90%, with TOC removal between 19% and 41%. capes.gov.br

Photocatalytic Degradation: This method involves a semiconductor catalyst (like TiO2) that, when activated by light, generates reactive oxygen species for degradation.

A study on Acid Orange 7 using a novel RHB/SnO2/Fe3O4 nanocomposite reported COD and TOC removal rates of 82.22% and 72.22%, respectively, after a 120-minute photocatalytic process. nih.gov

The degradation of Orange II (an alternative name for Acid Orange 7) with a copper-impregnated TiO2 P-25 catalyst achieved a 97% reduction in COD and an 89% reduction in TOC. bioline.org.br

Sonochemical and Combined Processes: These methods use ultrasonic irradiation to create and collapse cavities, generating localized high temperatures and pressures that promote radical formation and pollutant degradation.

The sonochemical degradation of Acid Orange II, assisted by cobalt-activated persulphate, resulted in COD removal of 65-73% and TOC removal of 53-62% within one hour. nih.gov

An ultrasound-enhanced Fenton-like process using goethite was found to remove less than 50% of the initial TOC of Acid Orange 7 after 90 minutes, highlighting that complete mineralization requires more aggressive conditions than simple decolorization. nih.gov

In a catalytic ozonation process using CaFe2O4 nanoparticles, the degradation of Acid Orange II achieved a maximum TOC removal of 83.38% in 40 minutes. rsc.org

Microbial Degradation: This approach uses microorganisms to break down the dye molecules.

A novel bacterial consortium was used to treat C.I. Acid Orange 3, achieving a 79% reduction in COD and a 54% reduction in TOC under optimal conditions over 23 hours. frontiersin.org

Data on TOC and COD Removal for C.I. Acid Orange 3 and Related Dyes

The following tables summarize the findings from various research studies on the mineralization of C.I. Acid Orange 3 and similar dyes, as measured by TOC and COD removal.

Table 1: TOC and COD Removal via Electrochemical Degradation

| Dye Name | Electrode System | COD Removal (%) | TOC Removal (%) | Time | Reference |

|---|---|---|---|---|---|

| Acid Orange 7 | Fe-doped PbO2 | 49.88 | 44.94 | 60 min | nih.gov |

| Acid Orange 10 | Graphite Anode / SS Cathode | 85 | 56 | Not Specified | tandfonline.com |

| Acid Orange 10 | Ti/SnO2-Sb Anode | 61.3 | 43.9 | 50 min | mui.ac.ir |

| Acid Orange 7 Metabolites | Boron-Doped Diamond | 45-90 | 19-41 | Not Specified | capes.gov.br |

Table 2: TOC and COD Removal via Other Degradation Methods

| Method | Dye Name | Catalyst/Microbe | COD Removal (%) | TOC Removal (%) | Time | Reference |

|---|---|---|---|---|---|---|

| Photocatalysis | Acid Orange 7 | RHB/SnO2/Fe3O4 | 82.22 | 72.22 | 120 min | nih.gov |

| Photocatalysis | Orange II | Cu-impregnated TiO2 P-25 | 97 | 89 | Not Specified | bioline.org.br |

| Sonochemical | Acid Orange II | Cobalt activated persulphate | 65-73 | 53-62 | 60 min | nih.gov |

| Catalytic Ozonation | Acid Orange II | CaFe2O4 Nanoparticles | Not Reported | 83.38 | 40 min | rsc.org |

| Microbial | C.I. Acid Orange 3 | Bacterial Consortium SPB92 | 79 | 54 | 23 h | frontiersin.org |

Mechanistic Studies and Theoretical Investigations of C.i. Acid Orange 3 Reactivity

Identification of Degradation Intermediates and Reaction Pathways

The degradation of C.I. Acid Orange 3, particularly through advanced oxidation processes, involves the breakdown of the molecule into various smaller compounds. The primary point of attack is often the azo bond (-N=N-), which is responsible for the dye's color, leading to decolorization. The subsequent degradation of the resulting aromatic structures is more complex and results in a variety of intermediates.

During the electrochemical degradation of C.I. Acid Orange 3 on an iridium oxide (IrOx) electrode in the presence of sodium chloride, high-performance liquid chromatography–mass spectrometry (HPLC-MS) analysis has successfully identified the formation of several intermediate products. researchgate.netbg.ac.rs This process, known as indirect electrochemical oxidation, utilizes electrogenerated reactive species like chlorine and hypochlorite (B82951) to break down the dye molecule. researchgate.net

The study detected a total of four main degradation intermediates, which are summarized in the table below. researchgate.net

| Number of Intermediates Detected | Type of Intermediates | Analytical Method |

|---|---|---|

| 4 | Two monochlorinated and two dichlorinated products | HPLC-MS |

While the exact structures of these chlorinated intermediates were not specified, their formation is a key aspect of the degradation pathway in chlorine-mediated electrochemical systems. researchgate.net

Broader understanding of the reaction pathways can be inferred from studies on structurally similar azo dyes, such as Acid Orange 7 (AO7). The degradation of these dyes typically proceeds through several key steps:

Azo Bond Cleavage : The initial and most critical step is the cleavage of the azo bond. This can be initiated by reductive or oxidative processes. Reductive cleavage, for instance, would break C.I. Acid Orange 3 into precursor amines: 5-amino-2-anilinobenzenesulfonic acid and 1-amino-2,4-dinitrobenzene (derived from the dinitrobenzene part).

Hydroxylation and Oxidation : Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), attack the aromatic rings, leading to the formation of hydroxylated intermediates.

Ring Opening : Further oxidation leads to the opening of the aromatic rings, forming various short-chain carboxylic acids. electrochemsci.org

Mineralization : The ultimate degradation pathway involves the complete mineralization of the organic intermediates into carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (B79036) (NO₃⁻) and sulfate (B86663) (SO₄²⁻).

Studies on related azo dyes have identified specific intermediates, which provide a model for the potential byproducts from C.I. Acid Orange 3 degradation.

| Related Dye | Degradation Process | Identified Intermediates | Reference |

|---|---|---|---|

| C.I. Acid Orange 7 | Photocatalysis (TiO₂) | 1,2-Naphthoquinone, Phthalic acid | acs.org |

| C.I. Acid Orange 7 | Fenton Process | Sulphanilic acid, 2-Naphthol | tuiasi.ro |

| C.I. Acid Orange 7 | Electro/Fe₃O₄/PDS Process | GC-MS analysis identified several products, confirming pathway through aromatic fragments. | nih.gov |

| C.I. Acid Orange 52 (Methyl Orange) | Electrochemical Oxidation | Malic acid, Succinic acid, Acetic acid, Oxalic acid, Oxamic acid | electrochemsci.org |

Based on its structure, the degradation of C.I. Acid Orange 3 is hypothesized to proceed via the cleavage of the C-N bond of the diphenylamine (B1679370) moiety and the azo linkage, followed by the progressive oxidation of the resulting 5-amino-2-anilinobenzenesulfonic acid and dinitrophenyl fragments.

Computational Chemistry and Quantum Mechanical Calculations

While specific computational studies on C.I. Acid Orange 3 are limited in the reviewed literature, research on analogous azo dyes provides significant insight into how theoretical methods are used to predict reactivity. These studies are crucial for understanding reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. sci-hub.se For azo dyes, DFT calculations help predict the most probable sites for electrophilic or nucleophilic attack, which is key to understanding their degradation. electrochemsci.org

In a study on the related C.I. Acid Orange 52, DFT calculations using the B3LYP/6-31G+ level of theory were performed to optimize the molecular geometry and map the electron density distribution. electrochemsci.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO indicates regions susceptible to electrophilic attack (oxidation), while the LUMO indicates sites prone to nucleophilic attack.

Key applications of DFT in studying the reactivity of similar azo dyes include:

Electron Density Mapping : Calculations revealed that for C.I. Acid Orange 52, the highest electron density is located on the nitrogen atom of the N,N-dimethylamino group and on the azo linkage, identifying these as the most likely initial sites for oxidation. electrochemsci.org

Calculation of Reactivity Descriptors : DFT is used to calculate global reactivity descriptors such as ionization potential and electron affinity, which help in understanding the stability and reactivity of the dye molecule. electrochemsci.org

Elucidation of Reaction Mechanisms : By modeling the interaction of the dye with reactive species like •OH radicals, DFT can be used to map potential energy surfaces and identify the most favorable reaction pathways for degradation. rdd.edu.iq

| DFT Application | Finding for Related Azo Dyes (e.g., C.I. Acid Orange 52) | Reference |

|---|---|---|

| Geometry Optimization | Determines the most stable 3D structure of the dye molecule. | electrochemsci.org |

| HOMO/LUMO Analysis | Identifies regions of high electron density susceptible to oxidation. For C.I. Acid Orange 52, this was the N,N-dimethylamino group and azo nitrogen. | electrochemsci.org |

| Ionization Potential Calculation | The calculated ionization potential for C.I. Acid Orange 52 was 6.5117 eV, providing a measure of the energy required to remove an electron. | electrochemsci.org |

Semi-Empirical Methods (e.g., AM1) in Reactivity Predictions

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to DFT for studying large molecules like dyes. scirp.org These methods use parameters derived from experimental data to simplify calculations, making them faster while still providing valuable qualitative insights into molecular properties and reactivity. scirp.orgscispace.com

The AM1 method has been used alongside DFT to study the reactivity of C.I. Acid Orange 52. electrochemsci.org In that research, AM1 was employed to calculate the energy of the highest occupied molecular orbital (E_HOMO) and to visualize the electron density. The results were consistent with the more rigorous DFT calculations, showing the highest electron density on the N,N-dimethylamino group and the azo nitrogen, confirming these as primary oxidation sites. electrochemsci.org

Applications of semi-empirical methods in dye reactivity studies include:

Reactivity Indicator Calculation : Methods like AM1 and PM3 are used to calculate superdelocalisability coefficients, which serve as indicators of a molecule's stability against oxidizing agents and can predict susceptibility to photofading. scirp.org

Prediction of Reaction Sites : By calculating electron density distributions and frontier molecular orbitals (HOMO/LUMO), these methods can predict the tendency for electrophilic or nucleophilic attack at specific atoms within the dye structure. electrochemsci.orgscirp.org

Comparative Studies : AM1 is often used in conjunction with other methods to validate findings. For C.I. Acid Orange 52, the E_HOMO calculated with AM1 was -8.5692 eV, complementing the DFT results. electrochemsci.org

| Semi-Empirical Method | Application in Studying Related Azo Dyes | Reference |

|---|---|---|

| AM1 | Calculated E_HOMO and electron density for C.I. Acid Orange 52 to predict oxidation sites. | electrochemsci.org |

| AM1 and PM3 | Calculated reactivity indicators (superdelocalisability) to predict photofading of 2-pyridone azo derivatives. | scirp.org |

| AM1 and PM3 | Used alongside DFT to determine the relationship between molecular structure and corrosion inhibition efficiencies of various dyes. | researchgate.net |

Emerging Research Directions and Future Perspectives for C.i. Acid Orange 3

Development of Novel Remediation Technologies

The removal of C.I. Acid Orange 3 from industrial effluents is a significant area of research, with a focus on developing effective and environmentally friendly remediation technologies.

Adsorption Techniques:

A variety of adsorbents are being investigated for their potential to remove C.I. Acid Orange 3 from aqueous solutions. These include:

Activated Carbon: Studies have shown that activated carbon can achieve a removal efficiency of 98% under optimal conditions (pH 0.5, 500 mg/L activated carbon, 100 mg/L initial dye concentration, and 35°C). asianpubs.org The adsorption process is influenced by the adsorbent dosage, with increased removal efficiency observed at higher dosages due to the greater availability of active sites. asianpubs.org

Eggshell: A low-cost and readily available adsorbent, eggshell has demonstrated effectiveness in removing C.I. Acid Orange 3. umsha.ac.irumsha.ac.ir The removal rate is influenced by factors such as contact time, initial dye concentration, adsorbent dose, temperature, and pH, with optimal results observed at a pH of 9. umsha.ac.irumsha.ac.irresearchgate.net Increasing the adsorbent dose and temperature, while decreasing particle size and initial dye concentration, enhances the removal efficiency. umsha.ac.irumsha.ac.ir

Organobentonite: This modified clay has been shown to effectively adsorb and remove C.I. Acid Orange 3. medchemexpress.com

Other Natural Adsorbents: Researchers have also explored the use of date fibers, sawdust, barley bran, rice husk, and chitosan (B1678972) for dye removal. umsha.ac.ir

Interactive Data Table: Adsorption of C.I. Acid Orange 3

| Adsorbent | Optimal pH | Removal Efficiency (%) | Key Influencing Factors |

| Activated Carbon | 0.5 | 98 | Adsorbent dosage, initial dye concentration, temperature |

| Eggshell | 9 | Up to 78.14 | Contact time, initial concentration, adsorbent dose, temperature |

Advanced Oxidation Processes (AOPs):

AOPs are another promising avenue for the degradation of C.I. Acid Orange 3. These processes generate highly reactive hydroxyl radicals that can break down the complex dye molecule. Some of the AOPs being explored include:

Fenton and Photo-Fenton Processes: The Fenton process, which involves hydrogen peroxide and an iron catalyst, has been studied for the degradation of C.I. Acid Orange 7, a structurally similar azo dye. tuiasi.romdpi.comijirset.comresearchgate.net The combination of the Fenton process with ultrasonic irradiation has also been investigated and shown to be effective. nih.gov

Photocatalysis: This method utilizes a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (e.g., UV light) to degrade the dye. internationaljournalcorner.comtandfonline.comgnest.org The efficiency of photocatalytic degradation is affected by pH and initial dye concentration. internationaljournalcorner.com For instance, with TiO2, the degradation rate of Acid Orange 7 decreases as the pH shifts from acidic to basic. internationaljournalcorner.com Sulfur-doped graphitic carbon nitride has also been shown to be a highly effective photocatalyst for the degradation of Acid Orange 7 under visible light. rsc.org

Electrochemical Oxidation: This technique employs an electric current to drive the oxidation of the dye. researchgate.net Studies on the electrochemical decolorization of C.I. Acid Orange 3 have been conducted using iridium oxide electrodes in the presence of sodium chloride. researchgate.net This process can lead to the formation of intermediate products. researchgate.net

Microbial Remediation:

Biological treatment methods offer a cost-effective and environmentally friendly alternative for dye degradation. frontiersin.orgresearchgate.net A novel bacterial consortium, SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, has been shown to effectively decolorize and degrade C.I. Acid Orange 3. frontiersin.orgresearchgate.net Under optimal conditions (pH 7.5 and 32°C), this consortium can decolorize a 30 mg/L solution of the dye within 23 hours. frontiersin.orgresearchgate.net The biodegradation process leads to a significant reduction in biological oxygen demand (BOD), chemical oxygen demand (COD), and total organic carbon (TOC). frontiersin.orgresearchgate.net

Advanced Analytical Techniques for Comprehensive Characterization

Accurate and sensitive analytical methods are crucial for monitoring the presence and degradation of C.I. Acid Orange 3 in various matrices.

Spectroscopic and Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of azo dyes. UV-Vis spectroscopy is used to determine the dye's concentration by measuring its maximum absorption wavelength (λmax), which for C.I. Acid Orange 3 is around 496 nm. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy helps in validating the functional groups present in the dye molecule.

Electrochemical Sensing: Electrochemical sensors are being developed for the rapid and sensitive detection of azo dyes. mdpi.com These sensors often utilize modified electrodes, such as glassy carbon electrodes modified with nanocomposites, to enhance their catalytic activity and detection limits. mdpi.com For example, a graphene-mesoporous TiO2 nanocomposite modified electrode has been used for the detection of Orange II with a low detection limit of 0.92 nM. mdpi.com

Mass Spectrometry: Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are employed to identify the intermediate products formed during the degradation of azo dyes, providing insights into the degradation pathways. rsc.orgresearchgate.net

Sustainable Synthesis Approaches and Process Intensification

In line with the principles of green chemistry, research is focused on developing more sustainable methods for the synthesis of azo dyes like C.I. Acid Orange 3.

Greener Synthesis Routes: Traditional diazotization reactions for azo dye synthesis often use hazardous acids like H2SO4 and HCl. digitellinc.com A greener approach involves replacing these with biodegradable and non-toxic alternatives such as alginic acid, a polysaccharide derived from brown algae. digitellinc.com Another environmentally friendly method utilizes a solvent-free grinding technique at room temperature with a recyclable magnetic solid acid catalyst (Fe3O4@SiO2-SO3H). rsc.orgresearchgate.net These green methods aim to reduce the use of toxic solvents, operate at milder conditions, and simplify product isolation. rsc.orgresearchgate.netlongdom.org

Process Intensification: Research into process intensification for the degradation of azo dyes using advanced oxidation processes like the Fenton process is ongoing. ijirset.comresearchgate.net The goal is to develop more efficient and economical treatment technologies. ijirset.comresearchgate.net

Interdisciplinary Research on Environmental Impact Mitigation

Understanding and mitigating the broader environmental impact of C.I. Acid Orange 3 requires an interdisciplinary approach.

Toxicity and Biodegradability Assessment: The degradation of C.I. Acid Orange 3 through various remediation techniques can lead to the formation of intermediate by-products. It is crucial to assess the toxicity of these intermediates to ensure that the treatment process leads to a genuine reduction in environmental harm. tuiasi.ro Phytotoxicity assays have been used to evaluate the effectiveness of electrochemical treatment, showing a decrease in phytotoxicity after treatment. researchgate.net Studies on similar azo dyes have shown that while the parent dye may be non-biodegradable, treatment with AOPs can improve the biodegradability of the wastewater. tuiasi.ro

Q & A

Basic Question: What spectroscopic and chromatographic methods are recommended for identifying and characterizing C.I. Acid Orange 3 in synthetic mixtures?

Methodological Answer:

To confirm the identity and purity of C.I. Acid Orange 3, employ high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy for quantification and peak analysis. For structural elucidation, Fourier-transform infrared spectroscopy (FT-IR) can identify functional groups like azo bonds (-N=N-) and sulfonic acid groups, while mass spectrometry (MS) provides molecular weight and fragmentation patterns. Cross-reference retention times and spectral data with certified reference materials or published databases. Ensure instrument calibration using standard solutions of known concentration, and report detection limits (e.g., LOD ≤ 0.1 µg/mL) and recovery rates (≥95%) .